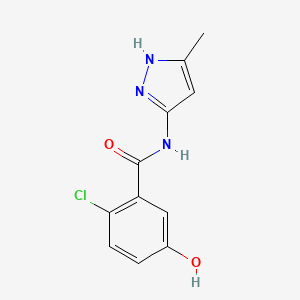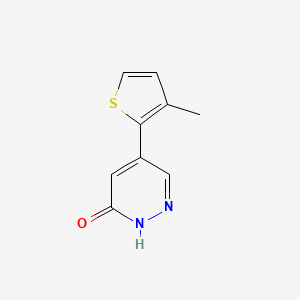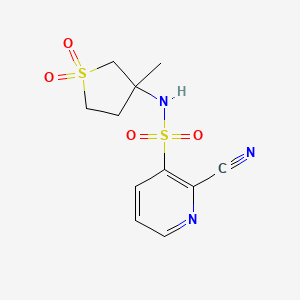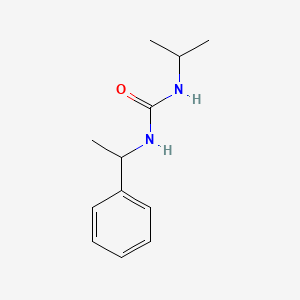![molecular formula C14H13BrClNO3S B6633754 3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)
3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BCSB, and it is a sulfonamide derivative that has been synthesized through various methods. The purpose of
作用機序
The mechanism of action of BCSB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. BCSB has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in the body. BCSB has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
BCSB has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of receptor activity, and induction of apoptosis. BCSB has also been shown to have potential applications in the treatment of autoimmune diseases, where it has been shown to inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using BCSB in lab experiments is its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. BCSB is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using BCSB in lab experiments is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of BCSB. One potential direction is the development of new synthesis methods that can improve the yield and purity of BCSB. Another potential direction is the investigation of the potential applications of BCSB in other scientific research fields, such as microbiology and pharmacology. Lastly, further research is needed to fully understand the mechanism of action of BCSB and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, BCSB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various scientific research fields. BCSB has been shown to have potential applications in cancer research, neuroscience, and immunology, and it is relatively easy to synthesize and purify. However, further research is needed to fully understand the mechanism of action of BCSB and its potential applications in the treatment of various diseases.
合成法
BCSB can be synthesized through various methods, including the reaction of 3-hydroxybenzylamine with 3-bromo-4-chlorobenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of BCSB, which can be purified through various methods, including recrystallization and column chromatography.
科学的研究の応用
BCSB has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, BCSB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BCSB has also been shown to have potential applications in neuroscience, where it has been shown to modulate the activity of GABA receptors and inhibit the release of glutamate. In immunology, BCSB has been shown to have potential applications in the treatment of autoimmune diseases, where it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-17(9-10-3-2-4-11(18)7-10)21(19,20)12-5-6-14(16)13(15)8-12/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMACYIVYJXJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Ethyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633674.png)
![4-Fluoro-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6633677.png)
![10-Cyclopropyl-6,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6633690.png)

![3-[1-(2-Chloro-5-hydroxybenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633711.png)
![1-[(2-Chloro-5-hydroxybenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B6633717.png)
![2-[4-(2-Chloro-5-hydroxybenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6633724.png)




![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)

